3-Chloro-5-phenylpicolinonitrile
Description
3-Chloro-5-phenylpicolinonitrile (hypothetical structure inferred from analogs) is a pyridine-derived nitrile featuring a chlorine atom at the 3-position and a phenyl group at the 5-position. Picolinonitriles are valued for their reactivity, particularly in cross-coupling reactions and as intermediates for synthesizing heterocyclic compounds. The chloro and aryl substituents modulate electronic properties, influencing solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H7ClN2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-5-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-11-6-10(8-15-12(11)7-14)9-4-2-1-3-5-9/h1-6,8H |
InChI Key |
SQGYURFFXXTAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key analogs differ in substituents at the 5-position of the pyridine ring, significantly altering their physicochemical and reactive properties:
*Molecular weight calculated based on formula C₇H₂ClF₃N₂.
Key Observations:
- Electronic Effects: The trifluoromethyl group (CF₃) in 3-Chloro-5-(trifluoromethyl)picolinonitrile is strongly electron-withdrawing, polarizing the pyridine ring and enhancing reactivity in nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings .
- Steric and Functional Group Impact: The boronic ester in 3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile enables participation in Suzuki reactions, a critical feature for constructing complex aromatic systems in medicinal chemistry . Ethynyl-propoxyphenyl () introduces steric bulk, which may hinder certain reactions but improve thermal stability in polymer applications .
Physicochemical Properties
- Molecular Weight and Solubility: Larger substituents (e.g., ethynyl-propoxyphenyl) increase molecular weight and lipophilicity, reducing aqueous solubility. This is evident in 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (MW = 296.76) compared to the trifluoromethyl analog (MW = ~218.55) . The boronic ester derivative (MW = 280.51) balances moderate lipophilicity with reactivity, making it suitable for organic solvents like THF or DMF .
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